N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-oxadiazole ring and a 4-fluorobenzyl carboxamide group. The 1,3,4-oxadiazole moiety is an electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications. The fluorine atoms on both the benzyl and phenyl groups likely improve lipophilicity and bioavailability while influencing target interactions through electronic effects. This compound’s structural features align with derivatives explored for antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c22-17-5-1-14(2-6-17)13-24-21(28)27-11-9-16(10-12-27)20-26-25-19(29-20)15-3-7-18(23)8-4-15/h1-8,16H,9-13H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBTCYIQIRZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine core with a 1,3,4-oxadiazole moiety and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atoms may contribute to lipophilicity and receptor binding affinity.
Biological Activity Overview
Research has shown that compounds with similar structures exhibit a range of biological activities including:
- Anticancer : Compounds containing oxadiazole and piperidine derivatives have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
- Antimicrobial : The piperidine nucleus is associated with antimicrobial activity, making similar compounds effective against bacterial pathogens .
- Enzyme Inhibition : Studies indicate that derivatives can act as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and other related enzymes .
The mechanisms through which this compound exerts its effects may include:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Modulation : By inhibiting enzymes like AChE, it could alter neurotransmitter levels, impacting various physiological processes .
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of oxadiazole derivatives on human breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests that it could be a candidate for developing new antimicrobial agents against resistant strains.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Oxadiazole Derivatives
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structure : Features a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole, with a 2-methylphenyl substitution.
- Activity : Demonstrated higher binding affinity to Mycobacterium tuberculosis targets compared to standard drugs, highlighting the impact of oxadiazole isomerism on target specificity .
- Pharmacophoric Properties : Improved metabolic stability attributed to the methyl group’s steric shielding.
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Structure : Incorporates a bromobenzofuran-thioacetamide chain linked to the oxadiazole.
- Activity : Potent tyrosinase inhibition (IC₅₀ = 0.89 µM), suggesting that bulky aromatic substituents enhance enzyme interaction .
- Physicochemical Properties : The bromine atom increases molecular weight (MW = 462.3 g/mol) and may reduce solubility compared to the fluorinated analog.
Piperidine-Benzimidazolone/Tetrazole Derivatives
N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
- Structure : Replaces oxadiazole with a benzimidazolone ring.
- Activity : Selective inhibition of 8-oxo-Guanine DNA Glycosylase (IC₅₀ = 12 nM), indicating that hydrogen-bonding motifs (e.g., benzimidazolone) improve DNA repair enzyme targeting .
- Synthesis : Prepared via nucleophilic substitution (74% yield), demonstrating synthetic accessibility .
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
Fluorinated Aromatic Substitutions
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Structure : Substitutes fluorine with iodine and chlorine.
- Activity : Enhanced potency (IC₅₀ = 8 nM) due to halogen bonding with hydrophobic enzyme pockets .
- Limitations : Higher molecular weight (MW = 521.7 g/mol) may reduce solubility.
N-Phenyl-N-(4-(5-(4-biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine (PBPOPB)
- Structure : Biphenyl-oxadiazole with extended π-conjugation.
- Application : Blue/green electroluminescence in OLEDs (brightness: 16,750 cd/m²), showcasing structural tuning for optoelectronic properties .
Q & A
Q. What are the standard synthesis protocols for N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide precursor using phosphorus oxychloride (POCl₃) under reflux in dimethylformamide (DMF) .
- Step 2 : Coupling the oxadiazole intermediate with a piperidine-carboxamide derivative via nucleophilic substitution or amidation reactions.
- Intermediate Characterization :
- NMR Spectroscopy : Confirm functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine protons at δ 3.0–3.5 ppm).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.4 for C₂₂H₂₀F₂N₄O₂).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the 1,3,4-oxadiazole core?
- Methodological Answer : Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance cyclization efficiency .
- Catalysts : Use POCl₃ at 80–100°C for 6–12 hours to achieve >75% yield .
- Table 1 : Solvent Effects on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 100 | 78 |
| Ethanol | 80 | 65 |
| Acetonitrile | 90 | 60 |
- Reference : Optimize via trial runs and TLC monitoring .
Q. What strategies resolve spectral data contradictions (e.g., ambiguous NMR assignments)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine CH₂ groups from aromatic protons) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
- Isotopic Labeling : Introduce ¹³C labels in key positions for unambiguous assignment .
Q. How does the fluorophenyl substituent influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability (logP ≈ 3.5) .
- Fluorine’s electron-withdrawing effect stabilizes receptor binding (e.g., kinase inhibition assays show IC₅₀ < 1 µM) .
- Comparative Table :
| Substituent | logP | IC₅₀ (µM) |
|---|---|---|
| 4-Fluorophenyl | 3.5 | 0.8 |
| Phenyl | 2.9 | 5.2 |
| Chlorophenyl | 3.8 | 1.5 |
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) .
- Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM; calculate IC₅₀ via GraphPad Prism .
- Control Compounds : Include staurosporine (pan-kinase inhibitor) for benchmarking .
Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Variable Factors :
- Cell line genetic backgrounds (e.g., HeLa vs. MCF-7).
- Assay conditions (e.g., serum concentration, incubation time).
- Standardization :
- Use identical passage numbers and media (e.g., RPMI-1640 with 10% FBS).
- Normalize data to vehicle controls (DMSO < 0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
